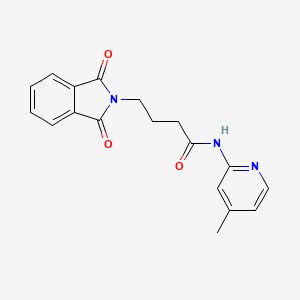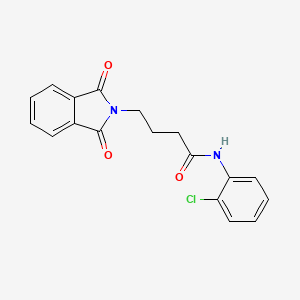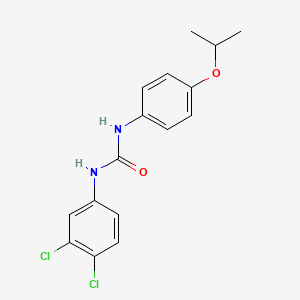
1-(2-chloro-4,5-difluorobenzoyl)pyrrolidine
Descripción general
Descripción
1-(2-chloro-4,5-difluorobenzoyl)pyrrolidine, also known as CDP, is a chemical compound that has been widely used in scientific research due to its unique properties. CDP is a heterocyclic compound that contains a pyrrolidine ring and a benzoyl group. It has been found to have potential applications in various fields such as drug discovery, medicinal chemistry, and material science.
Mecanismo De Acción
The mechanism of action of 1-(2-chloro-4,5-difluorobenzoyl)pyrrolidine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and monoamine oxidase (MAO). These enzymes are involved in the production of inflammatory mediators and the breakdown of neurotransmitters, respectively.
Biochemical and Physiological Effects:
1-(2-chloro-4,5-difluorobenzoyl)pyrrolidine has been found to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been found to induce apoptosis (programmed cell death) in cancer cells. Moreover, 1-(2-chloro-4,5-difluorobenzoyl)pyrrolidine has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-chloro-4,5-difluorobenzoyl)pyrrolidine has several advantages as a research tool. It is easy to synthesize and purify, and it has a long shelf life. It is also relatively stable under normal laboratory conditions. However, 1-(2-chloro-4,5-difluorobenzoyl)pyrrolidine has some limitations as well. It is highly reactive and can react with nucleophiles such as water and amines. Therefore, it should be handled with care and stored in a dry and inert environment.
Direcciones Futuras
There are several future directions for the research on 1-(2-chloro-4,5-difluorobenzoyl)pyrrolidine. One potential application is in the development of new anti-inflammatory and anti-cancer drugs. 1-(2-chloro-4,5-difluorobenzoyl)pyrrolidine can also be used as a starting material for the synthesis of new heterocyclic compounds with potential medicinal properties. Moreover, the mechanism of action of 1-(2-chloro-4,5-difluorobenzoyl)pyrrolidine needs to be further elucidated to fully understand its therapeutic potential.
Aplicaciones Científicas De Investigación
1-(2-chloro-4,5-difluorobenzoyl)pyrrolidine has been extensively studied for its potential use in drug discovery and medicinal chemistry. It has been found to have potent anti-inflammatory and anti-cancer properties. It has also been shown to inhibit the activity of certain enzymes that are involved in the progression of various diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
(2-chloro-4,5-difluorophenyl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClF2NO/c12-8-6-10(14)9(13)5-7(8)11(16)15-3-1-2-4-15/h5-6H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNOOQKRRKQQTBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=C(C=C2Cl)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-4,5-difluorobenzoyl)pyrrolidine | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B5803953.png)

![N-(4-fluorophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5803984.png)



![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-4-isopropylbenzamide](/img/structure/B5804000.png)

![2-[(3-chlorobenzyl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B5804019.png)
![6,6-dimethyl-2-methylenebicyclo[3.1.1]heptan-3-one oxime](/img/structure/B5804022.png)
![2-{[3-(3-chlorophenyl)acryloyl]amino}benzamide](/img/structure/B5804026.png)

![{4-[(3,4-dichlorobenzyl)oxy]-3-methoxyphenyl}methanol](/img/structure/B5804037.png)
